N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by other names such as Bis(3-dimethylamino-1-propyl)amine and Dipropylenetriamine, N,N,N’,N’-tetramethyl . This compound is characterized by its unique structure, which includes both dimethylamino and pyridinyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine can be achieved through several routes. One common method involves the reaction of 1,3-propanediamine with bromomethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine in a nucleophilic substitution reaction to yield the final product . Industrial production methods often involve the use of fixed-bed reactors and catalysts such as Raney-Ni, with hydrogenation steps to ensure high yield and purity .
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, particularly at the amino groups, with reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups facilitate binding to active sites, while the pyridinyl group can participate in π-π interactions and hydrogen bonding. These interactions modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine can be compared with similar compounds such as:
Bis(3-dimethylamino-1-propyl)amine: Similar in structure but lacks the pyridinyl group, making it less versatile in certain reactions.
Dipropylenetriamine, N,N,N’,N’-tetramethyl: Another related compound with similar applications but different reactivity due to the absence of the pyridinyl group.
The uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)propane-1,3-diamine lies in its combination of dimethylamino and pyridinyl groups, which enhance its reactivity and binding properties in various chemical and biological contexts .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4/c1-18(2)10-6-12-20(13-7-11-19(3)4)15-16-8-5-9-17-14-16/h5,8-9,14H,6-7,10-13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMNVRGJHCWMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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